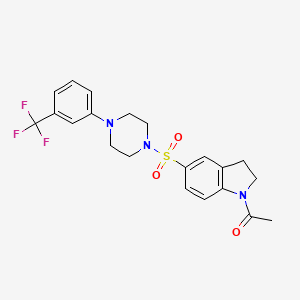
LpxH-IN-AZ1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LpxH-IN-AZ1 is a sulfonyl piperazine compound that acts as a potent inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase, commonly known as LpxH. This enzyme is essential in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. This compound has shown significant antimicrobial activity, particularly against Klebsiella pneumoniae and Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LpxH-IN-AZ1 involves multiple steps, starting with the preparation of the sulfonyl piperazine core. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired compound. The final product is purified using techniques such as column chromatography to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: LpxH-IN-AZ1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are facilitated by common reagents such as halogenating agents and nucleophiles .
Common Reagents and Conditions: The typical reagents used in the reactions involving this compound include halogenating agents like bromine and nucleophiles such as amines. The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed: The major products formed from the reactions involving this compound are substituted derivatives of the original compound. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
LpxH-IN-AZ1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of LpxH and its effects on lipid A biosynthesis. In biology, it serves as a valuable probe for investigating the role of lipid A in bacterial physiology. In medicine, this compound is being explored as a potential antibiotic for treating infections caused by Gram-negative bacteria. In industry, it is used in the development of new antimicrobial agents and as a reference compound in quality control processes .
Mechanism of Action
LpxH-IN-AZ1 exerts its effects by binding to the active site of the enzyme LpxH, thereby inhibiting its activity. This inhibition disrupts the biosynthesis of lipid A, leading to the accumulation of toxic intermediates in the bacterial inner membrane. The resulting disruption of the bacterial cell envelope ultimately leads to cell death. The molecular targets of this compound include the active site residues of LpxH, which are critical for its enzymatic activity .
Comparison with Similar Compounds
LpxH-IN-AZ1 is unique among LpxH inhibitors due to its potent activity and favorable pharmacokinetic properties. Similar compounds include other sulfonyl piperazine derivatives that also target LpxH, such as JEDI-852. this compound has shown superior efficacy in inhibiting LpxH and greater stability in biological systems .
List of Similar Compounds:- JEDI-852
- AZ1 analogs
- Other sulfonyl piperazine derivatives
Properties
IUPAC Name |
1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTCXCIMCOKGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2748981.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2748982.png)


![3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2748992.png)
![(E)-4-(Dimethylamino)-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]but-2-enamide](/img/structure/B2748993.png)

![2-(cyclopentylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide](/img/structure/B2748995.png)


![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2748999.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)
